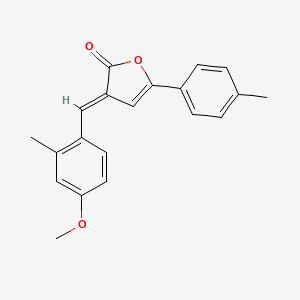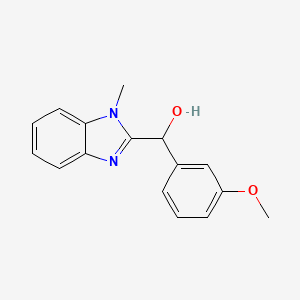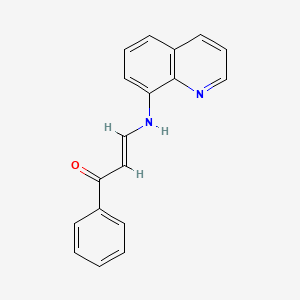![molecular formula C12H17ClOS B5110459 1-chloro-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B5110459.png)
1-chloro-2-[3-(isopropylthio)propoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-[3-(isopropylthio)propoxy]benzene, also known as CIPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. CIPPB belongs to the class of compounds called arylaminoalcohols, which have been found to exhibit various biological activities. In
作用机制
1-chloro-2-[3-(isopropylthio)propoxy]benzene exerts its biological activity by binding to specific targets in the body, such as enzymes and receptors. The exact mechanism of action of 1-chloro-2-[3-(isopropylthio)propoxy]benzene is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways. 1-chloro-2-[3-(isopropylthio)propoxy]benzene has been found to inhibit the activity of PDE5 by binding to its catalytic site, preventing the hydrolysis of cyclic guanosine monophosphate (cGMP). This results in the accumulation of cGMP, which in turn leads to the relaxation of smooth muscles in blood vessels.
Biochemical and Physiological Effects
1-chloro-2-[3-(isopropylthio)propoxy]benzene has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In addition to its inhibitory activity on PDE5, 1-chloro-2-[3-(isopropylthio)propoxy]benzene has also been found to inhibit the activity of other enzymes, such as PDE6 and PDE11. 1-chloro-2-[3-(isopropylthio)propoxy]benzene has been found to exhibit vasodilatory effects in animal models, leading to increased blood flow and reduced blood pressure. 1-chloro-2-[3-(isopropylthio)propoxy]benzene has also been found to exhibit anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic applications.
实验室实验的优点和局限性
1-chloro-2-[3-(isopropylthio)propoxy]benzene has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in drug development. However, 1-chloro-2-[3-(isopropylthio)propoxy]benzene also has some limitations, including its low solubility in aqueous solutions and its potential toxicity. Careful handling and disposal procedures should be followed when working with 1-chloro-2-[3-(isopropylthio)propoxy]benzene.
未来方向
There are several future directions for research on 1-chloro-2-[3-(isopropylthio)propoxy]benzene. One potential direction is the further exploration of its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. Another direction is the development of more potent and selective analogs of 1-chloro-2-[3-(isopropylthio)propoxy]benzene, which may exhibit improved pharmacological properties. Finally, the elucidation of the exact mechanism of action of 1-chloro-2-[3-(isopropylthio)propoxy]benzene may provide insights into the development of new drugs targeting the same pathways.
合成方法
1-chloro-2-[3-(isopropylthio)propoxy]benzene can be synthesized through a multistep reaction starting from commercially available 2-chloro-5-nitrophenol. The synthesis involves the reduction of the nitro group, followed by the substitution of the chlorine atom with the isopropylthio group, and finally, the etherification of the resulting compound with 3-chloro-2-propanol. The final product is obtained after purification through column chromatography.
科学研究应用
1-chloro-2-[3-(isopropylthio)propoxy]benzene has been found to exhibit potential applications in drug development due to its ability to modulate the activity of certain enzymes and receptors. One of the most promising applications of 1-chloro-2-[3-(isopropylthio)propoxy]benzene is its potential use as a therapeutic agent for the treatment of cardiovascular diseases. 1-chloro-2-[3-(isopropylthio)propoxy]benzene has been found to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of vascular tone. Inhibition of PDE5 results in the relaxation of smooth muscles in blood vessels, leading to increased blood flow and reduced blood pressure.
属性
IUPAC Name |
1-chloro-2-(3-propan-2-ylsulfanylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClOS/c1-10(2)15-9-5-8-14-12-7-4-3-6-11(12)13/h3-4,6-7,10H,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCULVRHDQGXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCOC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(3-propan-2-ylsulfanylpropoxy)benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5110376.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5110382.png)

![3,5-di-tert-butyl-1'H,3'H,4H-spiro[cyclohexa-2,5-diene-1,2'-perimidin]-4-one](/img/structure/B5110389.png)


![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110396.png)
![N-benzyl-3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B5110406.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B5110415.png)
![N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]glycine](/img/structure/B5110417.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(3-methyl-2-thienyl)methyl]amino}nicotinamide](/img/structure/B5110450.png)
![2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(5-methylbenzoic acid)](/img/structure/B5110470.png)
![2-(2-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B5110474.png)